molecular formula C10H8N2O2 B14617329 4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide CAS No. 59345-65-2

4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide

Cat. No.: B14617329
CAS No.: 59345-65-2
M. Wt: 188.18 g/mol
InChI Key: HZNDHZXMDFQGGV-UHFFFAOYSA-N
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Description

4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium acetate. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of magnetic nanocatalysts has also been explored to enhance the efficiency of the reaction and facilitate the separation of the catalyst from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to its corresponding pyrazoline derivative.

    Substitution: The phenyl group can be substituted with different functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have been studied for their biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge free radicals. It interacts with reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in the oxidative stress response. The predominant pathway of action is p53-mediated apoptosis, which is a key mechanism in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide stands out due to its unique structural features that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

59345-65-2

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-methyl-1-oxido-3-phenylpyrazol-1-ium-4-one

InChI

InChI=1S/C10H8N2O2/c1-7-10(13)9(11-12(7)14)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

HZNDHZXMDFQGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](N=C(C1=O)C2=CC=CC=C2)[O-]

Origin of Product

United States

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